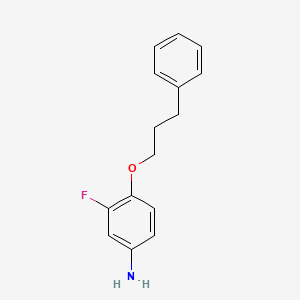

3-Fluoro-4-(3-phenylpropoxy)aniline

Description

Molecular Architecture and Structural Features within Substituted Anilines

Anilines are organic compounds characterized by an amino group (-NH2) attached to a benzene (B151609) ring. geeksforgeeks.org Their chemical behavior can be significantly modified by the addition of various functional groups to the aromatic ring. wikipedia.org In the case of 3-Fluoro-4-(3-phenylpropoxy)aniline , the core aniline (B41778) structure is modified with two key substituents: a fluorine atom at the third position and a 3-phenylpropoxy group at the fourth position.

The fluorine atom, being the most electronegative element, can drastically alter the electronic properties of the aniline ring, influencing its reactivity, basicity, and metabolic stability. rsc.org The 3-phenylpropoxy group, a flexible chain ending in a phenyl ring, introduces both lipophilicity and potential for specific steric interactions.

Academic Context and Research Significance of Fluoro-Phenylpropoxy Anilines

Generally, fluoro-substituted anilines are of significant interest in drug discovery. The introduction of fluorine can enhance a molecule's binding affinity to target proteins, improve its metabolic profile, and increase its bioavailability. cresset-group.comacs.org The aniline moiety itself is a common feature in many pharmaceutical compounds, although its use can sometimes be limited by metabolic instability or toxicity concerns. acs.org

The phenylpropoxy group is also found in various biologically active molecules. The combination of a fluoro-aniline scaffold with a phenylpropoxy side chain, as seen in This compound , suggests a potential for this compound to be explored as an intermediate or a building block in the synthesis of novel therapeutic agents. ontosight.ai

Overview of Current Research Trajectories for this compound

A comprehensive review of scientific databases and patent literature does not reveal any specific, in-depth research trajectories for This compound . Its primary documented role is as a commercially available chemical for proteomics research. sigmaaldrich.com There is a lack of published studies detailing its synthesis, characterization, or evaluation in any biological or material science application. Research on related compounds, such as 3-fluoro-4-morpholinoaniline, is more extensive, with studies on its use in developing antimicrobial agents and materials for organic light-emitting diodes (OLEDs). nih.gov However, direct extrapolation of these findings to This compound would be speculative without dedicated experimental evidence.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3-phenylpropoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-14-11-13(17)8-9-15(14)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIAFILMYZIRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 3 Phenylpropoxy Aniline

Established Synthetic Routes

The most common and well-established pathway to 3-Fluoro-4-(3-phenylpropoxy)aniline relies on a two-stage process: the formation of the ether linkage followed by the reduction of a nitro group to the desired aniline (B41778).

Alkylation and Etherification Strategies for the Phenylpropoxy Moiety

The initial step involves the formation of the ether bond, typically through a Williamson ether synthesis. This reaction joins the phenylpropoxy side chain to the fluorinated aromatic ring. The synthesis commences with a suitable fluorinated phenol (B47542), which is deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, a 3-phenylpropyl halide, to form the desired ether.

A common starting material for this process is 3-fluoro-4-nitrophenol (B151681). The synthesis of this precursor can be achieved through the nitration of m-fluorophenol. The reaction of m-fluorophenol with sodium nitrate (B79036) in the presence of sulfuric acid at low temperatures yields a mixture of isomers, from which 3-fluoro-4-nitrophenol can be isolated. google.com

The etherification is then carried out by treating 3-fluoro-4-nitrophenol with a 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane, in the presence of a base. The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate or sodium hydride, and solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Fluoro-4-nitrophenol | 1-Bromo-3-phenylpropane | K2CO3 | Acetone | 3-Fluoro-4-(3-phenylpropoxy)nitrobenzene |

| 3-Fluoro-4-nitrophenol | 3-Phenylpropyl tosylate | NaH | DMF | 3-Fluoro-4-(3-phenylpropoxy)nitrobenzene |

The resulting intermediate is 3-Fluoro-4-(3-phenylpropoxy)nitrobenzene. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials.

Nitro Compound Reduction to the Aniline Moiety

The final step in this established route is the reduction of the nitro group in 3-Fluoro-4-(3-phenylpropoxy)nitrobenzene to an amine group, yielding the target molecule, this compound. A variety of reducing agents can be employed for this transformation.

Catalytic hydrogenation is a widely used and efficient method. This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is often preferred due to its clean nature and high yields.

Alternatively, chemical reduction methods can be used. A common system involves the use of a metal in an acidic medium, such as iron powder in the presence of ammonium (B1175870) chloride or hydrochloric acid. pearson.com Tin(II) chloride in hydrochloric acid is another effective reagent for this reduction. These methods are robust and can be advantageous in situations where catalytic hydrogenation is not feasible.

| Method | Reducing Agent | Catalyst/Additive | Solvent | Key Advantages |

| Catalytic Hydrogenation | H2 gas | Pd/C | Ethanol, Ethyl Acetate | High yield, clean reaction |

| Chemical Reduction | Iron (Fe) powder | NH4Cl or HCl | Ethanol/Water | Cost-effective, robust |

| Chemical Reduction | Tin(II) Chloride (SnCl2) | Concentrated HCl | Ethanol | Effective for various substrates |

Advanced and Emerging Synthetic Approaches

Beyond the classical methods, modern synthetic chemistry offers more sophisticated and efficient routes for the synthesis of fluorinated anilines, including metal-catalyzed cross-coupling reactions and techniques focusing on regioselectivity and green chemistry principles.

Metal-Catalyzed Coupling Reactions in Fluorinated Anilines

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds and can be applied to the synthesis of fluorinated anilines. wikipedia.orgrsc.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can, in principle, be used to directly couple an amine with a suitably functionalized fluorinated aromatic ring. For the synthesis of this compound, a hypothetical route could involve the coupling of an ammonia (B1221849) surrogate with a precursor like 1-bromo-3-fluoro-4-(3-phenylpropoxy)benzene. The development of specialized phosphine (B1218219) ligands has been crucial for the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.org

Regioselective Functionalization Techniques

Achieving the correct substitution pattern on the aromatic ring is a key challenge in the synthesis of polysubstituted anilines. Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. researchgate.netacs.org In the context of fluorinated anilines, the fluorine atom itself can act as a weak directing group, facilitating lithiation at the adjacent ortho position. However, more potent directing groups are often employed to ensure high regioselectivity. For instance, protecting the aniline nitrogen with a suitable group, such as a carbamate, can direct metalation to a specific position on the ring, allowing for the subsequent introduction of other functional groups. While not a direct route to the target molecule, these techniques are invaluable for creating highly functionalized precursors.

Green Chemistry Principles in Aniline Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of aniline synthesis, several green chemistry principles are being explored.

The use of ionic liquids as alternative solvents is one such approach. rsc.orgpsu.eduunl.pt Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic compounds (VOCs). They have been shown to be effective media for various organic reactions, including the synthesis of aniline derivatives.

Biocatalysis offers another green alternative to traditional chemical methods. rsc.orgacs.orgnih.govresearchgate.net Enzymes, such as nitroreductases, can be used for the selective reduction of nitroaromatics to anilines under mild, aqueous conditions. This approach avoids the need for harsh reagents and heavy metal catalysts. While the application of biocatalysis to the specific synthesis of this compound is not yet established, it represents a promising area for future research in the sustainable production of anilines.

Synthetic Optimization and Process Development

The optimization of the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Process development focuses on identifying the most efficient reaction conditions, minimizing waste, and ensuring the scalability of the synthetic route. The optimization efforts would logically target the two main steps of the synthesis: the Williamson ether synthesis and the nitro group reduction.

For the Williamson ether synthesis , several parameters can be optimized. The choice of base, solvent, reaction temperature, and reaction time all significantly impact the efficiency of the etherification. A variety of bases can be used, with their strength and solubility influencing the reaction rate and the potential for side reactions. Similarly, the solvent system must be chosen to ensure the solubility of the reactants and to facilitate the reaction.

To illustrate potential optimization, consider the analogous synthesis of a similar ether, as detailed in patent literature for related compounds. The following table outlines how different bases and solvents might be screened to determine the optimal conditions for the etherification step.

Table 1: Illustrative Optimization of Williamson Ether Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 2 | Cs₂CO₃ | Acetonitrile (B52724) | Reflux | 4 | 92 |

| 3 | NaH | THF | 60 | 3 | 95 |

| 4 | K₃PO₄ | DMSO | 90 | 8 | 88 |

The reduction of the nitro group is another critical step where optimization can lead to significant improvements. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. The choice of catalyst, solvent, hydrogen pressure, and temperature are key variables. For instance, different catalysts can exhibit varying activities and selectivities.

The following table demonstrates a potential optimization strategy for the nitro reduction step, based on methodologies reported for analogous anilines.

Table 2: Illustrative Optimization of Nitro Group Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Fe/HCl | Ethanol/Water | 80 | N/A | 5 | 80 |

| 2 | SnCl₂·2H₂O | Ethanol | Reflux | N/A | 3 | 88 |

| 3 | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 1 | 12 | 98 |

| 4 | Na₂S₂O₄ | THF/Water | 60 | N/A | 4 | 90 |

| 5 | H₂ (20 atm), Raney Ni | Methanol | 25 | 20 | 8 | 90 google.com |

In a process development context, further considerations would include the purification of the final product. Techniques such as recrystallization or column chromatography would be optimized to achieve the desired purity standards while maximizing the recovery of this compound. For example, a patent for the synthesis of 3-fluoro-4-morpholinyl aniline reports that recrystallization from a 20% aqueous ethanolic solution can yield a product with a purity of 99.5% and a yield of 85% for that specific compound. google.com The choice of crystallization solvent and conditions would be a critical aspect of process development for this compound.

Precursor Chemistry and Building Block Applications

Role of Fluorinated Phenols and Nitrobenzenes as Synthetic Intermediates

Fluorinated phenols and nitrobenzenes are critical intermediates in the synthesis of a wide array of chemical products, including liquid crystals, pesticides, and pharmaceuticals. The inclusion of fluorine is sought after for its ability to impart desirable characteristics such as enhanced stability, electron-withdrawing effects, and specific chemical interactions.

Fluorinated phenols are valuable precursors for creating aryl fluorides and are used in the synthesis of fluorinated dyes, such as rhodamines. Traditional synthesis methods for poly-fluorinated phenol (B47542) compounds include diazotization and hydrolysis, though these processes can involve multiple steps and generate significant waste. Modern methods aim to provide more direct and environmentally friendly routes to these important intermediates.

Fluorinated nitrobenzenes are key starting materials, primarily because the nitro group can be readily reduced to an aniline (B41778) (amino group). For instance, 4-fluoroaniline (B128567) can be prepared through the hydrogenation of 4-nitrofluorobenzene. This transformation is a common strategy for producing fluorinated aniline building blocks. A prominent example is the synthesis of intermediates for the antibiotic linezolid, which can begin with 3,4-difluoro nitrobenzene. The presence of strongly electron-attracting groups, such as a nitro group, can activate an aryl halide toward nucleophilic aromatic substitution, providing another important reaction pathway.

3-Fluoro-4-methoxyaniline as a Relevant Fluorinated Aniline Building Block

3-Fluoro-4-methoxyaniline, also known as 3-fluoro-p-anisidine, is an important fluorinated building block used extensively in drug discovery and medicinal chemistry. This compound features a benzene (B151609) ring substituted with an amino group, a fluorine atom, and a methoxy (B1213986) group, providing multiple reactive sites for chemical modification.

Its primary utility is as a precursor for synthesizing more complex heterocyclic structures, such as quinoline (B57606) derivatives, which are employed as active pharmaceutical ingredients (APIs) and dyes. The presence of the primary amine allows for straightforward attachment to molecular scaffolds through reactions like nucleophilic substitution or the formation of azides for "click chemistry". It is also used in the formulation of agrochemicals and the development of advanced materials like specialized polymers. Research has shown its use as an intermediate in the synthesis of novel antagonists for the mGluR1 receptor, which are being investigated for the treatment of chronic pain.

Table 1: Properties of 3-Fluoro-4-methoxyaniline

| Property | Value |

| CAS Number | 366-99-4 |

| Synonyms | 3-Fluoro-p-anisidine, 4-Amino-2-fluoroanisole |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| Appearance | Brown powder |

| Melting Point | 81 °C – 83 °C |

Data sourced from Ossila.

Utilization of 3-Fluoro-4-(3-phenylpropoxy)aniline in Complex Molecular Scaffolds

This compound is a fluorinated aniline derivative that combines the structural features of a fluorinated aromatic amine with a phenylpropoxy ether group. As a chemical building block, its structure suggests potential for use in medicinal chemistry and other areas of organic synthesis. The aniline functional group provides a key reactive handle for forming amides, sulfonamides, or for

Derivatization Strategies and Applications in Molecular Design

Construction of Heterocyclic Systems Incorporating the Aniline (B41778) Moiety

The primary amine of 3-fluoro-4-(3-phenylpropoxy)aniline is a key functional group for the construction of various nitrogen-containing heterocyclic systems. These heterocycles are prevalent in pharmacologically active compounds.

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. Several classic synthetic methods can be employed to construct quinoline (B57606) rings using this compound as the aniline component.

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For this compound, the reaction with a β-diketone like acetylacetone, in the presence of an acid catalyst such as sulfuric acid, would yield a substituted quinoline. The fluorine and phenylpropoxy substituents on the aniline ring are expected to influence the regioselectivity of the cyclization.

Doebner-von Miller Reaction: This reaction utilizes α,β-unsaturated carbonyl compounds to construct the quinoline core. wikipedia.org The reaction of this compound with an α,β-unsaturated aldehyde or ketone, typically generated in situ, under acidic conditions, would lead to the formation of a substituted quinoline. wikipedia.org

Skraup Synthesis: In the Skraup synthesis, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. wikipedia.orgpharmaguideline.com Applying this to this compound would result in a quinoline bearing the fluoro and phenylpropoxy groups. rsc.orgresearchgate.net

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. While not directly applicable to this compound itself, its derivatives, upon introduction of a carbonyl group ortho to the amino group, could undergo this reaction. pharmaguideline.com

Table 1: Overview of Quinoline Synthesis Methods Applicable to this compound

| Synthesis Name | Reactants with this compound | Key Conditions | Expected Product Type |

| Combes Synthesis | β-Diketone (e.g., acetylacetone) | Acid catalyst (e.g., H₂SO₄) | Substituted quinoline |

| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, ZnCl₂) | Substituted quinoline |

| Skraup Synthesis | Glycerol, oxidizing agent (e.g., nitrobenzene) | Concentrated H₂SO₄ | Substituted quinoline |

| Friedländer Synthesis | (Requires prior modification of the aniline) | Base or acid catalyst | Substituted quinoline |

The aniline moiety can participate in reactions to form more complex polycyclic architectures, including spirocyclic and fused ring systems, which are of interest in drug discovery for their rigid three-dimensional structures. For instance, reactions with isatin (B1672199) derivatives could lead to the formation of spiro[indole-3,x']-heterocycles, a privileged scaffold in medicinal chemistry.

The amino group of this compound can be converted to an azide (B81097) group, a versatile precursor for the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes. wikipedia.orgorganic-chemistry.org This "click chemistry" approach is widely used for the rapid assembly of compound libraries. nih.govnih.gov The resulting triazole ring can act as a stable linker or a pharmacophore itself. Furthermore, the aniline can be a precursor for other nitrogen-containing heterocycles like 1,2,4-triazoles through multi-step synthetic sequences. nih.govfrontiersin.orgnih.govnih.gov

Formation of Amide and Sulfonamide Derivatives

The nucleophilic character of the aniline nitrogen allows for the straightforward formation of amide and sulfonamide derivatives. These functional groups are ubiquitous in pharmaceuticals due to their ability to participate in hydrogen bonding interactions with biological targets.

Amide Synthesis: Acylation of this compound with various acyl chlorides or carboxylic acids (using coupling agents) provides a diverse range of amide derivatives.

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields the corresponding sulfonamides. researchgate.net The properties of the resulting sulfonamide can be tuned by varying the substituent on the sulfonyl chloride.

Table 2: Synthesis of Amide and Sulfonamide Derivatives

| Derivative Type | Reagent | General Reaction |

| Amide | Acyl chloride (R-COCl) or Carboxylic acid (R-COOH) + Coupling agent | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Sulfonamide | Sulfonyl chloride (R-SO₂Cl) | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl |

C-N Bond Formations via Nucleophilic Substitution and Reductive Amination

The nitrogen atom of this compound can act as a nucleophile in various C-N bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr): The aniline can displace leaving groups on activated aromatic rings to form diarylamine structures. The fluorine atom on the aniline ring may influence the nucleophilicity of the amine. nih.gov

Reductive Amination: The reaction of the aniline with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides access to a wide range of secondary and tertiary amines. nih.govresearchgate.netresearchgate.net This is a powerful method for introducing diverse alkyl substituents onto the nitrogen atom.

Integration into Boronic Acid Derivatives and Organometallic Compounds

The aromatic ring of this compound can be functionalized to create boronic acid derivatives and organometallic compounds, which are valuable intermediates in organic synthesis.

Boronic Acid Derivatives: Conversion of the aniline to the corresponding aryl halide followed by palladium-catalyzed borylation with a diboron (B99234) reagent, or through other methods, can yield the corresponding boronic acid or boronic ester. mdpi.comorganic-chemistry.orgrsc.orgmdpi.comnih.gov These derivatives are key substrates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex biaryl structures.

Organometallic Compounds: The aromatic ring can be directed to participate in various organometallic reactions, such as directed ortho-metalation, to introduce other functional groups. The fluorine and phenylpropoxy substituents can influence the regioselectivity of these transformations.

Mechanistic Investigations of Reactions Involving 3 Fluoro 4 3 Phenylpropoxy Aniline

Elucidation of Reaction Mechanisms at the Aniline (B41778) Functional Group

The reactivity of the aniline functional group in 3-Fluoro-4-(3-phenylpropoxy)aniline is central to its chemical transformations. The nitrogen atom of the primary amine is nucleophilic, readily participating in a variety of reactions.

The amino group can undergo N-alkylation and N-acylation . For instance, in reactions with alkyl halides, the nitrogen atom acts as a nucleophile to displace the halide, forming a secondary amine. Similarly, acylation with acyl chlorides or anhydrides would yield the corresponding amide. These reactions are fundamental transformations for many aniline derivatives.

Furthermore, the aniline moiety can be a precursor to diazonium salts . Treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures would lead to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a range of subsequent reactions, including Sandmeyer, Schiemann, and coupling reactions to introduce a wide variety of functional groups onto the aromatic ring.

The aniline group also directs electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amine (positions 2 and 6) and para to the amine (position 5, which is already substituted with fluorine) are activated.

Influence of Fluorine and Phenylpropoxy Substituents on Reaction Kinetics and Thermodynamics

The fluorine and phenylpropoxy substituents exert significant electronic and steric effects on the reactivity of the aniline ring, thereby influencing the kinetics and thermodynamics of its reactions.

The fluorine atom at the 3-position is an electron-withdrawing group via the inductive effect, which decreases the electron density of the aromatic ring and the nucleophilicity of the aniline nitrogen. This deactivation can slow down the rate of electrophilic aromatic substitution compared to unsubstituted aniline. However, its effect is contrasted by the electron-donating phenylpropoxy group at the 4-position. The ether oxygen of the phenylpropoxy group can donate electron density to the ring through resonance, thereby activating the ring towards electrophilic attack.

The bulky phenylpropoxy group also introduces considerable steric hindrance. This can influence the regioselectivity of reactions, favoring substitution at the less sterically hindered positions. For example, in reactions involving the aniline nitrogen, the bulky substituent may slow down the reaction rate compared to a smaller substituent like a methoxy (B1213986) group.

A hypothetical comparison of the relative reaction rates for an electrophilic substitution on different aniline derivatives is presented in the table below, illustrating the expected influence of the substituents.

| Compound | Substituent Effects | Expected Relative Rate |

| Aniline | Reference | 1 |

| 3-Fluoroaniline | Inductive withdrawal by F | < 1 |

| 4-Propoxyaniline | Resonance donation by O, steric bulk | > 1 |

| This compound | Combined inductive withdrawal (F) and resonance donation (O-R), significant steric bulk | Intermediate |

Stereochemical and Regiochemical Control in Transformations

Stereochemical and regiochemical outcomes are critical aspects of the reactions of this compound.

Regioselectivity in electrophilic aromatic substitution is primarily dictated by the directing effects of the substituents. The powerful ortho,para-directing ability of the amino and phenylpropoxy groups, combined with the meta-directing (and deactivating) nature of the fluorine atom, leads to predictable outcomes. The most likely positions for electrophilic attack are the 2- and 6-positions, which are ortho to the strongly activating amino and alkoxy groups. However, the steric bulk of the phenylpropoxy group might lead to a preference for substitution at the 2-position over the 6-position.

For reactions occurring at the aniline nitrogen, such as acylation or alkylation, regioselectivity is not a concern as the reaction occurs at a specific site.

Stereochemical control would be a factor in reactions that create new chiral centers. For instance, if the phenylpropoxy side chain were to be modified to introduce a chiral center, or if the molecule were to react with a chiral reagent, the formation of diastereomers would be possible. The existing substituents could influence the stereochemical outcome of such reactions through steric or electronic effects, potentially favoring the formation of one diastereomer over another.

Catalytic Reaction Pathways and Catalyst Design

Catalysis plays a pivotal role in many of the potential transformations of this compound.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. If a halide were present on the aromatic ring, this compound could participate as a coupling partner. For example, a bromo-derivative could be coupled with a boronic acid (Suzuki-Miyaura) to introduce a new aryl or alkyl group. The design of the palladium catalyst, particularly the choice of phosphine (B1218219) ligand, would be crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed for these types of transformations.

Photoredox catalysis has emerged as a mild and efficient method for a variety of organic transformations. For aniline derivatives, photocatalytic methods have been developed for reactions like fluoroalkylation. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer processes with the aniline derivative and a reagent, leading to the formation of radical intermediates that can then react to form the desired product. The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) and reaction conditions would need to be optimized for the specific transformation.

The table below provides a hypothetical overview of potential catalytic reactions and the types of catalysts that could be employed.

| Reaction Type | Catalyst Type | Potential Product |

| Suzuki-Miyaura Coupling (of a bromo-derivative) | Palladium(0) with phosphine ligands | Biaryl or alkyl-aryl compound |

| Buchwald-Hartwig Amination (with an aryl halide) | Palladium(0) with phosphine ligands | Diaryl amine |

| Photocatalytic Trifluoromethylation | Iridium or Ruthenium photocatalyst | Trifluoromethylated aniline derivative |

Solvent Effects and Reaction Environment Optimization

Solvent polarity is a key factor. For reactions involving charged intermediates, such as SNAr reactions or the formation of diazonium salts, polar protic or aprotic solvents are generally preferred as they can stabilize the charged species. For instance, solvents like DMF, DMSO, or acetonitrile (B52724) are commonly used. For less polar reactions, such as some metal-catalyzed cross-coupling reactions, solvents like toluene (B28343) or THF might be more suitable.

The acidity or basicity of the reaction medium is also critical. Many reactions of anilines, such as acylation, require a base to neutralize the acid byproduct. The choice of base, ranging from mild organic bases like triethylamine (B128534) to stronger inorganic bases like potassium carbonate, can influence the reaction rate and prevent unwanted side reactions.

Temperature is another important parameter to control. While higher temperatures can increase reaction rates, they can also lead to decreased selectivity and the formation of decomposition products. For sensitive intermediates like diazonium salts, low temperatures are essential.

The optimization of the reaction environment is often an empirical process, requiring the screening of different solvents, catalysts, temperatures, and other parameters to achieve the desired outcome with high efficiency and selectivity.

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 4 3 Phenylpropoxy Aniline

Conformational Analysis of 3 Fluoro 4 3 Phenylpropoxy Aniline and Analogues

Experimental Approaches to Conformational Elucidation (NMR, X-ray Crystallography)

The primary experimental techniques for elucidating the conformation of molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms in a solution. For molecules like 3-Fluoro-4-(3-phenylpropoxy)aniline, various NMR techniques would be invaluable. For instance, ¹H NMR chemical shifts and coupling constants can reveal the relative orientation of protons. In related fluorinated compounds, the coupling constants between fluorine and adjacent protons (J-coupling) are particularly sensitive to the dihedral angle, offering a powerful tool for conformational analysis. nih.gov The metabolism of analogous compounds like 3-chloro-4-fluoroaniline (B193440) has been studied using ¹⁹F-NMR, a technique that could also be applied to understand the environment of the fluorine atom in the target molecule. researchgate.net Furthermore, advanced techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, providing crucial constraints for determining the preferred conformation of the flexible 3-phenylpropoxy side chain.

X-ray Crystallography offers a definitive picture of the molecular conformation in the solid state. By diffracting X-rays through a single crystal of a compound, a precise three-dimensional model of the molecule can be generated. This technique would unambiguously determine the bond lengths, bond angles, and torsional angles of this compound in its crystalline form. For example, X-ray diffraction studies on related Schiff bases have confirmed their molecular structures and the relative configurations of stereogenic centers. researchgate.net The crystal structure would reveal the preferred orientation of the 3-phenylpropoxy group relative to the aniline (B41778) ring and the planarity of the aniline system.

While no specific NMR or X-ray crystallography data for this compound is publicly available, the table below illustrates the kind of data that would be obtained from such analyses of analogous compounds.

| Technique | Parameter | Information Gained | Example from Analogous Systems |

| ¹H NMR | Chemical Shift (δ) | Electronic environment of protons. | Aromatic protons of the aniline ring would show distinct shifts based on the electronic effects of the fluoro and alkoxy groups. |

| Coupling Constant (J) | Dihedral angles between adjacent protons. | The coupling pattern of the propoxy chain protons would indicate its preferred staggered or eclipsed conformations. | |

| ¹⁹F NMR | Chemical Shift (δ) | Electronic environment of the fluorine atom. | The shift would be influenced by intramolecular interactions with the amino and propoxy groups. |

| NOESY | NOE Cross-peaks | Through-space proximity of protons (< 5 Å). | Correlations between the propoxy chain protons and the aromatic ring protons would define the orientation of the side chain. |

| X-ray | Bond Lengths & Angles | Precise geometric parameters. | Would confirm the expected sp² hybridization of the aromatic carbons and the tetrahedral geometry of the propoxy chain carbons. |

| X-ray | Torsional Angles | Conformation of flexible parts of the molecule. | Would reveal the specific rotational state (e.g., gauche, anti) of the C-C and C-O bonds in the 3-phenylpropoxy chain. |

Intramolecular Interactions Governing Conformation (e.g., Hydrogen Bonding, Steric Effects, Electrostatic Interactions)

The conformational preferences of this compound are governed by a delicate balance of several intramolecular interactions.

Hydrogen Bonding: The amino group (-NH₂) on the aniline ring is a hydrogen bond donor, while the oxygen atom of the propoxy group and the fluorine atom are potential hydrogen bond acceptors. An intramolecular hydrogen bond could potentially form between the amino group and the ether oxygen, which would constrain the conformation of the propoxy side chain. Studies on related 2-fluorophenylboronic acid have shown that intramolecular OH···F hydrogen bonds can be a dominating factor in conformational isomerism. beilstein-journals.org

Steric Effects: The bulky 3-phenylpropoxy group will experience steric hindrance with the substituents on the aniline ring, particularly the adjacent fluorine atom. This steric repulsion will influence the rotational barrier around the Ar-O bond and favor conformations that minimize these clashes. Similarly, the phenyl group at the end of the propoxy chain will have its own rotational freedom that is influenced by steric interactions within the chain.

Electrostatic Interactions: The fluorine atom is highly electronegative, creating a dipole moment in the C-F bond. This can lead to electrostatic interactions with other polar groups in the molecule, such as the amino group and the ether oxygen. The gauche effect, a stereoelectronic preference for gauche conformations in systems with adjacent electronegative substituents, could also play a role in the conformation of the propoxy chain. nih.gov In substituted anilines, the presence of electron-withdrawing groups, such as fluorine, can influence the electronic properties and hydrogen bonding capacity of the amino group. nih.gov

Conformational Isomerism and Energy Barriers

Due to the presence of multiple rotatable single bonds (C-C, C-O, C-N, and Ar-C), this compound can exist as a mixture of multiple conformational isomers, or conformers. These conformers are in dynamic equilibrium, and the population of each conformer is determined by its relative energy.

The primary sources of conformational isomerism in this molecule are the rotation around the C-O bond of the propoxy group and the C-C bonds within the propoxy chain. Each of these rotations is associated with an energy barrier that must be overcome for the molecule to transition from one conformer to another. The height of these energy barriers determines the rate of interconversion between conformers. At room temperature, if the energy barriers are low, the interconversion is rapid, and an average conformation might be observed experimentally. If the barriers are high enough, distinct conformers could potentially be isolated or observed at low temperatures.

Influence of Substituents (Fluoro, Phenylpropoxy) on Conformational Preferences

Fluoro Group: The fluorine atom at the 3-position has both steric and electronic effects. Its size will influence the preferred orientation of the adjacent 3-phenylpropoxy group. Electronically, its strong inductive effect can alter the electron density of the aromatic ring and the basicity of the amino group. In studies of fluorinated prolines, fluorine substitution has been shown to have a significant impact on the ring pucker and the cis-trans isomerism of adjacent peptide bonds, highlighting the powerful conformational influence of this atom. researchgate.net

The interplay between these two substituents is key. The fluorine atom can influence the electronic nature of the ether oxygen, which in turn can affect the conformational preferences of the propoxy chain.

Solvation Effects on Conformational Equilibrium

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. The equilibrium between different conformers can shift to favor those that are better stabilized by the solvent.

For this compound, polar solvents would be expected to stabilize conformers with larger dipole moments. Hydrogen bonding between the solvent and the amino group or the ether oxygen would also play a crucial role. In a nonpolar solvent, intramolecular interactions, such as hydrogen bonding, might become more favorable as there is no competition from the solvent. The bulky, nonpolar phenylpropoxy group might prefer to adopt a more compact conformation in a polar, aqueous environment to minimize unfavorable interactions with water (hydrophobic effect). A detailed computational analysis of 1,3-difluorinated alkanes has shown a significant dependence of the conformational equilibrium on the polarity of the medium, a principle that would apply here as well. semanticscholar.org

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 4 3 Phenylpropoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about structure, connectivity, and stereochemistry.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural and Stereochemical Assignment

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for the complete structural assignment of 3-Fluoro-4-(3-phenylpropoxy)aniline.

¹H NMR: Proton NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the aniline (B41778) and the phenyl rings, the methylene (B1212753) protons of the propoxy chain, and the amine protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of adjacent protons, allowing for the assembly of molecular fragments.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, attached to an electronegative atom like oxygen or fluorine). For instance, the carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial technique. It would show a single resonance for the fluorine atom on the aniline ring. The chemical shift of this signal is highly sensitive to the electronic environment, and its coupling to neighboring protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would provide definitive evidence for its position on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Aniline Ring) | 6.5 - 7.0 | m |

| Aromatic (Phenyl Ring) | 7.2 - 7.4 | m |

| -OCH₂- | ~4.0 | t |

| -CH₂- (middle) | ~2.2 | p |

| -CH₂- (benzylic) | ~2.8 | t |

| -NH₂ | 3.5 - 4.5 | s (broad) |

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-F (Aniline Ring) | 150 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-O (Aniline Ring) | 140 - 150 |

| Aromatic (Aniline Ring) | 100 - 120 |

| Aromatic (Phenyl Ring) | 125 - 145 |

| -OCH₂- | ~70 |

| -CH₂- (middle) | ~30 |

| -CH₂- (benzylic) | ~32 |

Note: Predicted values are estimates. 'd' denotes a doublet due to C-F coupling.

2D NMR Techniques (e.g., COSY, HSQC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For example, it would show correlations between the adjacent methylene groups in the propoxy chain, confirming their connectivity. It would also help in assigning the protons on the aromatic rings by showing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about which atoms are close to each other in space, which is crucial for determining the three-dimensional structure and conformation of the molecule. For instance, it could show correlations between the protons of the propoxy chain and the protons on the aniline ring, indicating their spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula of the molecule, confirming that the synthesized compound has the expected atomic composition (C₁₅H₁₆FNO). This is a critical step in confirming the identity of a newly synthesized compound.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the propoxy chain. Analysis of the masses of these fragments would provide further confirmation of the compound's structure. For example, a prominent fragment might correspond to the loss of the phenylpropyl group or the tropylium (B1234903) ion (m/z 91), which is a common fragment from benzyl-containing compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods probe the vibrational motions of bonds, which occur at characteristic frequencies. The resulting spectra serve as a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its bonds to higher vibrational states. The spectrum of this compound is expected to show distinct absorption bands corresponding to its aniline, fluoroaromatic, and ether components. Key diagnostic peaks would include the N-H stretches of the primary amine, C-F stretching of the fluorinated ring, asymmetric and symmetric stretches of the C-O-C ether linkage, and various vibrations of the aromatic rings.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. plus.ac.at While some vibrations are active in both IR and Raman, the techniques have different selection rules, often providing complementary information. For this compound, Raman spectroscopy would be particularly useful for identifying the vibrations of the aromatic rings and the C-C backbone of the propoxy chain.

Illustrative Vibrational Data

The following table presents the expected vibrational frequencies for the key functional groups of this compound, based on data for similar compounds like aniline, substituted anilines, and aryl ethers. youtube.comrockymountainlabs.comlibretexts.orgresearchgate.netnist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 | ~3350 | Medium |

| N-H Asymmetric Stretch | ~3430 | ~3430 | Medium | |

| N-H Scissoring | ~1620 | ~1620 | Strong | |

| C-N Stretch | ~1280 | ~1280 | Strong | |

| Aromatic Rings | C-H Stretch | 3000-3100 | 3000-3100 | Medium |

| C=C Ring Stretch | 1450-1600 | 1450-1600 | Medium-Strong | |

| Ring Breathing | Inactive/Weak | ~1000 | Strong | |

| Ether (-O-CH₂-) | Aryl-O Asymmetric Stretch | ~1250 | ~1250 | Strong |

| Alkyl-O Symmetric Stretch | ~1040 | ~1040 | Strong | |

| Alkyl Chain (-CH₂-) | C-H Asymmetric Stretch | ~2930 | ~2930 | Medium |

| C-H Symmetric Stretch | ~2860 | ~2860 | Medium | |

| Fluoro Substituent | C-F Stretch | 1200-1300 | 1200-1300 | Strong |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This detailed vibrational analysis allows for the unambiguous identification of the compound's constituent parts and serves as a reliable method for quality control and molecular fingerprinting.

Chiral Chromatography and Enantiomeric Purity Analysis

Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are non-superimposable mirror images of each other that possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible.

The target molecule, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers, and direct analysis by chiral chromatography for the purpose of determining enantiomeric purity is not applicable.

However, this technique would become essential under two conditions:

Analysis of a Chiral Analogue: If a chiral center were introduced into the molecule, for example, by substitution on the propoxy chain, the resulting enantiomers would require chiral chromatography for their separation and for determining the enantiomeric excess (ee) of a sample.

Derivatization to Form Diastereomers: An achiral compound can sometimes be analyzed indirectly by reacting it with a chiral derivatizing agent (CDA). wikipedia.org The amine group of this compound could be reacted with an enantiomerically pure CDA to form two diastereomers. These diastereomers, having different physical properties, could then be separated and quantified on a standard, achiral chromatography column. chiralpedia.com

Principles of Chiral Separation

Chiral separation is typically achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. chiralpedia.commdpi.com The CSP creates a chiral environment where the two enantiomers of a chiral analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times, allowing for their separation.

| Method | Principle | Applicability to this compound |

| Direct Chiral Chromatography | Separation of enantiomers on a Chiral Stationary Phase (CSP). | Not applicable as the molecule is achiral. |

| Indirect Chiral Chromatography | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, followed by separation on an achiral column. | Applicable. The primary amine could be derivatized to enable analysis of reaction kinetics or trace chiral impurities. |

| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase to form transient diastereomers with the analyte, which are then separated on an achiral column. | Potentially applicable, though less common than the use of CSPs. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy, also known as microwave spectroscopy, is a high-resolution gas-phase technique that provides exquisitely precise information about the three-dimensional structure of a molecule. youtube.com It measures the absorption of microwave radiation, which induces transitions between quantized rotational energy levels. Because the rotational constants of a molecule are determined by its moments of inertia, MRR is a definitive tool for structural elucidation. nih.gov

Confirmation of Regioselectivity

For this compound, MRR spectroscopy can unambiguously confirm the substitution pattern on the aniline ring. The precise positions of the fluorine atom and the phenylpropoxy group determine the molecule's mass distribution and, consequently, its unique set of rotational constants. By comparing the experimentally measured rotational constants with those predicted from high-level quantum chemical calculations for all possible regioisomers, the correct structure can be identified with very high confidence. This makes MRR a powerful tool for distinguishing between isomers that might be challenging to differentiate by other spectroscopic methods like NMR or mass spectrometry alone. nih.gov

Isotopic Purity Analysis

MRR is also exceptionally sensitive to isotopic substitution. The replacement of an atom with one of its heavier isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H) results in a small but measurable change in the molecule's moments of inertia, leading to a distinct rotational spectrum for each isotopologue. youtube.com

This property allows for the precise determination of isotopic purity. By measuring the relative intensities of the rotational transitions corresponding to the main isotopologue and its less abundant, isotopically substituted variants, the isotopic composition of the sample can be accurately quantified. This can be done by observing the naturally abundant isotopologues or by analyzing synthetically enriched samples. This capability is crucial in fields such as metabolic studies, mechanistic chemistry, and environmental fate analysis where isotopic labeling is employed.

Illustrative MRR Data Application

| Analysis Type | Information Gained | Relevance to this compound |

| Structural Confirmation | Precise rotational constants (A, B, C) | Unambiguously confirms the 3-fluoro and 4-propoxy substitution pattern over other possible isomers. |

| Isotopic Analysis | Relative abundance of isotopologues | Determines the natural abundance isotopic ratios or the enrichment level in an isotopically labeled sample (e.g., ¹³C, ¹⁵N). |

| Regioselectivity | Definitive placement of substituents | Verifies the connectivity of the fluoro and phenylpropoxy groups to the aniline core. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-(3-phenylpropoxy)aniline, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann coupling to introduce the phenoxy group. Reaction optimization includes controlling temperature (60–120°C) and using catalysts like CuI for coupling efficiency. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol/water mixtures. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical: -NMR identifies fluorine environments (δ = -110 to -120 ppm), while -NMR resolves aromatic protons (δ 6.5–7.5 ppm). Infrared (IR) spectroscopy confirms NH stretching (~3400 cm) and C-F bonds (~1220 cm). Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H] at m/z 270.3). DFT calculations (e.g., B3LYP/6-31G**) predict vibrational frequencies and electronic properties for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and purification. Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Store in amber glass containers under inert gas (N/Ar) at 2–8°C. In case of exposure, rinse eyes with saline for 15 minutes and use emergency showers for skin contact. Dispose of waste via incineration (≥1000°C) to avoid aromatic amine release .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives as kinase inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) evaluates binding affinity to targets like c-Met kinase. Prepare ligand structures with Gaussian (HF/6-31G*) for partial charge assignment. Use crystal structures (PDB: 3LQ8) for receptor grids. QSAR models (CoMFA, CoMSIA) correlate substituent effects (e.g., phenylpropoxy chain length) with inhibitory activity (IC). Validate predictions with in vitro kinase assays .

Q. What role does fluorine substitution play in modulating the biological activity of this compound?

- Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation at the para position. It increases lipophilicity (logP +0.5–0.7), improving membrane permeability (Caco-2 assay). SAR studies show trifluoromethyl or chloro substituents reduce activity, while fluorine optimizes steric fit in hydrophobic kinase pockets. Compare with non-fluorinated analogs via competitive binding assays .

Q. How can reactive intermediates in the synthesis of this compound be stabilized?

- Methodological Answer : Protect the amine group with Boc or Fmoc during coupling to prevent oxidation. Use TEMPO (0.1–1 mol%) to quench free radicals in Ullmann reactions. Stabilize nitro intermediates (e.g., 3-fluoro-4-nitrophenoxy precursors) with ascorbic acid (pH 4–5) before reduction (H/Pd-C or NaBH). Monitor intermediates by TLC (silica, UV254) .

Q. How should discrepancies between computational predictions and experimental SAR data for this compound derivatives be resolved?

- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or solvation models (implicit vs. explicit water). Perform molecular dynamics (MD) simulations (100 ns) to assess conformational flexibility. Validate with free-energy perturbation (FEP) or thermodynamic integration (TI). Cross-check experimental IC values using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What degradation pathways are observed for this compound under environmental conditions?

- Methodological Answer : Photocatalytic degradation (MnFeO/ZnSiO, UV-Vis light) cleaves the propoxy chain via hydroxyl radical attack. LC-MS identifies intermediates like 3-fluoro-4-hydroxyaniline (m/z 142.1). Biodegradation studies (Pseudomonas spp.) show NH group oxidation to nitro derivatives. Use Box-Behnken design to optimize degradation parameters (pH, catalyst loading, irradiation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.